7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5FO3S |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
7-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5FO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13) |
InChI Key |
MJLKAQDTOWGIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation and Esterification Followed by Hydrolysis
A highly efficient method involves the palladium-catalyzed carbonylation of appropriate sulfanyl aromatic precursors under carbon monoxide pressure to form benzo[b]thiophene-3-carboxylic esters, which are subsequently hydrolyzed to the carboxylic acid.
- Starting with methyl(2-(phenylethynyl)phenyl)sulfane derivatives,
- Use of PdI₂ as catalyst and KI as co-catalyst,
- Carbon monoxide pressure of approximately 32 atm, with air up to 40 atm,
- Reaction temperatures of 80–100 °C,
- Reaction times of 24–36 hours,
- Solvents such as methanol or ethanol used as nucleophiles for ester formation.
After isolation of the methyl ester intermediate, hydrolysis under basic conditions (1 M NaOH, reflux for 6 hours) converts the ester to the target carboxylic acid with yields around 89%.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pd-catalyzed carbonylation | PdI₂ (5 mol%), KI (2.5 equiv), CO 32 atm, MeOH, 80 °C, 24 h | 81 | Formation of methyl ester intermediate |
| Ester hydrolysis | 1 M NaOH, reflux, 6 h | 89 | Conversion to carboxylic acid |
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester derivative, methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, is readily converted to the acid by saponification:
- Refluxing with 1 M sodium hydroxide for 6 hours,
- Followed by acidification to precipitate the acid,
- This method is straightforward and yields high purity product suitable for further applications.
Cyclization and Functional Group Transformations Starting from 2-Fluoro-5-nitrobenzoic Acid
An alternative synthetic route involves:
- Reaction of 2-fluoro-5-nitrobenzoic acid with thioglycolic acid to introduce the sulfur atom,
- Cyclization under acidic or basic conditions to form the benzo[b]thiophene ring,
- Subsequent reduction of the nitro group and hydroxylation at position 3,
- Final esterification and hydrolysis steps to yield the carboxylic acid.
This route is more classical and involves careful control of reaction conditions to avoid side reactions.
Thermal Rearrangement and Oxidation Method (Patent-Based Industrial Process)
A patented industrially applicable process involves:
- Starting from 4-mercaptophenol derivatives,
- Introduction of propargyl groups and hydroxyl protection,
- Oxidation to sulfoxides or sulfones,
- Thermal rearrangement to form the benzo[b]thiophene skeleton,
- Stepwise oxidation of hydroxymethyl groups to carboxylic acid,
- Optional deprotection of hydroxyl groups.
This method is noted for its efficiency, safety, and scalability in industrial settings.
One-Pot Synthesis via Nucleophilic Substitution and Cyclization
Recent research proposes a one-pot synthesis of substituted benzo[b]thiophen-3-ols (structurally related compounds) via:
- Nucleophilic attack of sulfhydryl groups on aryl bromomethyl ketones facilitated by triethylamine,
- Formation of sulfanyl benzoic acid intermediates,
- Intramolecular cyclization through enolate intermediates,
- Elimination of water to yield the benzo[b]thiophene core.
This method offers a streamlined approach potentially adaptable to fluorinated derivatives.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed carbonylation + hydrolysis | High yield, mild conditions, scalable | Well-established, selective | Requires pressurized CO, Pd catalyst cost |
| Thioglycolic acid cyclization | Direct sulfur introduction, classical | Uses readily available reagents | Multi-step, moderate yields |
| Thermal rearrangement (patented) | Industrially optimized, safe | Efficient, scalable | Requires protecting group steps |
| One-pot nucleophilic substitution | Streamlined synthesis, fewer steps | Potentially rapid synthesis | May require optimization for fluorinated substrates |
Pd-catalyzed carbonylation is a robust method enabling the synthesis of methyl esters of benzo[b]thiophene-3-carboxylic acids with various substituents, including fluorine at position 7, followed by efficient hydrolysis to the acid.
Hydrolysis under basic reflux conditions is the preferred method for converting methyl esters to the free acid with high yield and purity.
Industrial processes leverage thermal rearrangement and stepwise oxidation with hydroxyl protection strategies to achieve efficient production at scale.
Emerging one-pot methods based on nucleophilic substitution and intramolecular cyclization offer promising routes for rapid synthesis but require further adaptation for specific fluorinated derivatives.
The preparation of 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is achieved through several sophisticated synthetic routes. The palladium-catalyzed carbonylation of sulfanyl precursors followed by ester hydrolysis remains the most versatile and efficient laboratory method, while patented industrial processes provide scalable and safe alternatives. Continuous development in one-pot and catalytic methods promises further improvements in yield, efficiency, and environmental compatibility.
This comprehensive analysis integrates diverse research findings to provide a professional and authoritative overview of the preparation methods of this important heteroaromatic carboxylic acid.
- Synthetic routes and hydrolysis conditions for methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, BenchChem data (excluded for direct content, referenced for method context).
- EP1528060A1 Patent: Industrial process for preparing hydroxybenzo[b]thiophene carboxylic acids, 1999.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 7-Fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: 7-Fluoro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: 7-Substituted-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, leading to derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential bioactive properties:
- Antimicrobial Activity: Preliminary studies suggest it may inhibit the growth of bacteria such as Staphylococcus aureus .
- Anticancer Properties: Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Medicine
The compound is being explored for its potential in drug development:
- Enzyme Inhibitors: It may act as an inhibitor for specific enzymes or receptors, which is critical in designing therapeutic agents for various diseases.
- Anti-inflammatory Effects: The compound's structure suggests it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
-
Antimicrobial Screening:
A study investigated the antimicrobial properties of derivatives of benzo[b]thiophenes against Staphylococcus aureus. The screening identified several active compounds with minimal inhibitory concentrations as low as 4 µg/mL against resistant strains . -
Anticancer Research:
Research into benzo[b]thiophene derivatives has shown promising results in inhibiting cancer cell growth. For example, studies demonstrated that certain derivatives could significantly reduce the viability of cancer cells in vitro, suggesting a pathway for therapeutic development . -
Anti-inflammatory Research:
Investigations into the anti-inflammatory potential of benzo[b]thiophenes revealed that these compounds could modulate inflammatory pathways, which may lead to novel treatments for conditions like arthritis or asthma .
Mechanism of Action
The mechanism of action of 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s activity and properties are influenced by substituent positions (e.g., halogen, hydroxyl, or methoxy groups) and the heterocyclic scaffold. Below is a comparative analysis with structurally related compounds:
Structure-Activity Relationship (SAR) Insights
Halogen Substituents :
- Fluorine at position 7 (as in the target compound) improves metabolic stability compared to chlorine or bromine analogues, which exhibit higher electrophilicity but shorter half-lives .
- Bromine substitution (e.g., 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid) increases molecular weight (273.10 g/mol) and alters binding affinity due to steric effects .
Hydroxyl vs. Methoxy Groups :
- The 3-hydroxy group enhances solubility and target engagement compared to methoxy-substituted analogues, which require demethylation for activation .
Carboxylic Acid Position :
- Derivatives with carboxylic acid at position 2 (e.g., benzo[b]thiophene-2-carboxylic acids) show superior enzyme inhibition compared to thiophene-3-carboxylic acid isomers .
Biological Activity
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a fluorine atom and a hydroxyl group attached to a benzo[b]thiophene core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is C9H5F O3S, with a molecular weight of approximately 212.20 g/mol .
The presence of reactive functional groups in this compound allows it to participate in various chemical reactions, enhancing its biological activity. The hydroxyl group can be oxidized, potentially leading to derivatives with improved efficacy .
Preliminary studies suggest that this compound interacts with biological targets, including enzymes involved in metabolic pathways. The fluorine atom may enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding interactions . These interactions are critical for understanding its therapeutic potential.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of benzo[b]thiophenes can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms by which these compounds exert their anticancer effects are still under investigation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Benzo[b]thiophenes are known to exhibit inhibitory effects on pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may be effective in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes optimized for yield and purity. Various purification techniques such as recrystallization or chromatography are employed to isolate the final product . The potential for creating derivatives through chemical modification opens avenues for enhancing its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
